3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
Description
3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of functional groups such as the amino group, fluoroethyl group, and carboxamide moiety makes it a versatile molecule for various chemical reactions and biological interactions.
Properties
Molecular Formula |
C10H17FN4O |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-amino-N-butan-2-yl-1-(2-fluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H17FN4O/c1-3-7(2)13-10(16)8-6-15(5-4-11)14-9(8)12/h6-7H,3-5H2,1-2H3,(H2,12,14)(H,13,16) |
InChI Key |
MFQRKDMEIKXNPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CN(N=C1N)CCF |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrazole Core Formation
The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. For example, ethyl 3-ethoxyacrylate reacts with hydrazine hydrate in ethanol under reflux to yield ethyl 5-aminopyrazole-4-carboxylate . This intermediate is hydrolyzed to 5-aminopyrazole-4-carboxylic acid using aqueous NaOH (2 M, 80°C, 4 h).
N1-Alkylation with 2-Fluoroethyl Bromide
The 2-fluoroethyl group is introduced at the N1 position via alkylation. In a representative procedure, 5-aminopyrazole-4-carboxylic acid is treated with 2-fluoroethyl bromide (1.2 equiv) in dimethylformamide (DMF) at 60°C for 12 h, using potassium carbonate (K₂CO₃) as a base. The reaction achieves ~75% yield, with purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
Amidation with Butan-2-amine
The C4 carboxylic acid is converted to the carboxamide using butan-2-amine. Activation of the carboxylic acid with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in dichloromethane (DCM) enables efficient coupling. The reaction proceeds at room temperature for 6 h, yielding the target compound in 68% yield after recrystallization from ethanol.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, reducing reaction times. For instance, alkylation of 5-aminopyrazole-4-carboxylic acid with 2-fluoroethyl bromide under microwave conditions (100°C, 30 min) improves yields to 82%. This method minimizes side products like N7-alkylated isomers , which are common in conventional heating.
Solid-Phase Synthesis
Patents describe solid-phase approaches for parallel synthesis of pyrazole carboxamides. A Wang resin-bound 5-aminopyrazole-4-carboxylic acid is sequentially alkylated and amidated, followed by cleavage with trifluoroacetic acid (TFA). While scalable, this method requires specialized equipment and achieves moderate yields (55–60%).
Reaction Optimization and Challenges
Selectivity in N1-Alkylation
Competing alkylation at the N2 position is a major challenge. Steric hindrance from the C4 carboxamide favors N1 substitution, but additives like tetrabutylammonium iodide (TBAI) enhance selectivity by stabilizing the transition state. For example, adding TBAI (0.1 equiv) increases N1/N2 selectivity from 3:1 to 8:1.
Purification Techniques
-
Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals (>98% by HPLC).
-
Acid-Base Extraction : Adjusting pH to 2–3 precipitates the product while removing ionic impurities.
Analytical Characterization
The final product is characterized using spectroscopic and chromatographic methods:
Industrial-Scale Considerations
Large-scale production (≥1 kg) employs continuous flow reactors to enhance safety and efficiency. For example, a microreactor system (0.5 mL volume) operates at 100°C with a residence time of 5 min, achieving 85% yield in the alkylation step. Solvent recovery systems minimize waste, with DMF and ethanol recycled via distillation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the carboxamide group, potentially converting it to an amine or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with pyrazole structures, including 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide, exhibit significant anticancer activity. For instance, studies have demonstrated that similar pyrazole derivatives can inhibit the growth of various cancer cell lines.
| Cell Line | Percent Growth Inhibition |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
This compound may act through mechanisms such as enzyme inhibition and modulation of receptor signaling pathways, leading to therapeutic effects against tumors .
Mechanism of Action
The mechanism of action for this compound likely involves binding to specific molecular targets within cancer cells, which can inhibit critical pathways involved in cell proliferation and survival .
Agrochemistry
In agrochemistry, this compound may be utilized in the development of new pesticides and herbicides. Its ability to interact with biological targets in pests makes it a candidate for creating effective agrochemical agents .
Materials Science
The compound's unique structure allows it to be explored for synthesizing novel materials with specialized properties. For example, it could be incorporated into conducting polymers or coordination complexes, enhancing material performance in various applications .
Case Study 1: Anticancer Activity
A clinical trial involving a pyrazole derivative similar to this compound reported a partial response in 30% of participants with advanced solid tumors after treatment cycles. This highlights the potential efficacy of pyrazole-based compounds in oncology .
Case Study 2: Antimicrobial Activity
In vitro studies showed that this compound exhibited antimicrobial activity against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The findings suggest that further modifications to the pyrazole ring could enhance its antimicrobial potency .
Mechanism of Action
The mechanism of action of 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and carboxamide moiety can form hydrogen bonds with target proteins, while the fluoroethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
- 3-amino-N-(butan-2-yl)-1H-pyrazole-4-carboxamide
- 3-amino-1-(2-chloroethyl)-1H-pyrazole-4-carboxamide
Uniqueness
3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the butan-2-yl group, which can influence its pharmacokinetic properties and biological activity. The fluoroethyl group also imparts distinct chemical reactivity and binding characteristics compared to other similar compounds.
Biological Activity
3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide, with the CAS Number 2171317-70-5, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇FN₄O |
| Molecular Weight | 228.27 g/mol |
| CAS Number | 2171317-70-5 |
Biological Activity Overview
The biological activity of pyrazole derivatives, including this compound, has been widely studied. Pyrazole compounds have exhibited a broad spectrum of activities, such as:
- Anti-inflammatory : Some pyrazole derivatives are known for their anti-inflammatory properties, making them potential candidates for treating conditions like arthritis.
- Anticancer : Certain pyrazoles have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective : Research indicates that some compounds may protect neuronal cells, suggesting potential applications in neurodegenerative diseases.
Structure-Activity Relationships (SAR)
The structure of this compound suggests that modifications to the pyrazole ring and substituents can significantly influence its biological activity. For instance:
- Amino Group : The presence of the amino group at position 3 is crucial for enhancing solubility and biological interaction.
- Fluoroethyl Substituent : The introduction of a fluorine atom can increase lipophilicity and potentially improve binding affinity to biological targets.
Case Studies and Research Findings
- Inhibition Studies : Recent studies have demonstrated that pyrazole derivatives can act as inhibitors for various enzymes. For example, compounds similar to this compound have been tested against monoamine oxidase (MAO) enzymes, showing promising inhibitory activity with IC50 values in the low micromolar range .
- Cell Proliferation Assays : In vitro assays on cancer cell lines have indicated that certain pyrazole derivatives can significantly reduce cell proliferation, suggesting their potential as anticancer agents .
- Neuroprotective Effects : A study highlighted the neuroprotective effects of related pyrazoles in models of oxidative stress, indicating that these compounds could be beneficial in treating neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide, considering the reactivity of the 2-fluoroethyl group?
Methodological Answer: The synthesis of this compound requires careful optimization due to the 2-fluoroethyl group's reactivity. Key steps include:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles under reflux conditions in ethanol (common for pyrazole synthesis) .
- Step 2 : Introduction of the 2-fluoroethyl group via alkylation. This step demands an inert atmosphere (e.g., nitrogen) and controlled temperatures (0–5°C) to minimize side reactions like dehydrofluorination .
- Step 3 : Carboxamide coupling using reagents like EDCI/HOBT in dichloromethane, as demonstrated in analogous pyrazole-carboxamide syntheses .
Critical Considerations : Microwave-assisted synthesis (e.g., 100–150°C for 10–30 minutes) can enhance yield and reduce reaction time for pyrazole derivatives .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions, particularly distinguishing the 2-fluoroethyl group (δ ~4.5–4.7 ppm for -CH2F) and butan-2-yl carboxamide .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) ensures purity assessment; retention times should be cross-validated with standards .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C11H18FN4O2) and detects isotopic patterns from fluorine .
Note : Differential Scanning Calorimetry (DSC) can identify polymorphic forms if crystallization issues arise .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer: SAR studies should systematically modify substituents and analyze effects:
- Variation of Fluorine Substituents : Replace the 2-fluoroethyl group with chloroethyl or non-halogenated analogs to assess fluorine’s role in target binding (e.g., fluorophilic interactions with enzymes) .
- Carboxamide Modifications : Test N-(butan-2-yl) against branched/cyclic alkyl groups to evaluate steric effects on activity .
- Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease panels) and cell viability tests (MTT assay) to quantify potency. Cross-reference with computational docking studies (AutoDock Vina) to predict binding modes .
Data Interpretation : Correlate logP values (lipophilicity) with cellular uptake using Caco-2 permeability assays .
Q. What strategies can resolve contradictions in reaction yield data when scaling up synthesis?
Methodological Answer: Yield discrepancies often arise from kinetic vs. thermodynamic control during scale-up. Mitigation strategies include:
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .
- Solvent Optimization : Switch from ethanol to DMF or THF for better solubility of intermediates at higher concentrations .
- Temperature Gradients : Implement segmented heating (e.g., 50°C for nucleation, 25°C for growth) to prevent aggregation during crystallization .
Case Study : A 10-fold scale-up of a related pyrazole-carboxamide showed improved yields (from 45% to 72%) using microwave irradiation and dropwise addition of fluoroethylating agents .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring and carboxamide group. For example, the 3-amino group’s lone pair may drive regioselective alkylation .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways. Acetonitrile may stabilize transition states better than methanol due to lower hydrogen bonding .
- Machine Learning : Train models on existing pyrazole reaction datasets (e.g., USPTO) to predict optimal conditions for new transformations, such as Suzuki-Miyaura couplings .
Q. What are the best practices for resolving spectral data contradictions (e.g., unexpected NMR peaks) during structural elucidation?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, a HMBC correlation between the 2-fluoroethyl proton and the pyrazole C4 confirms substituent positioning .
- Isotopic Labeling : Synthesize a deuterated analog (e.g., CD2F-CD2-) to distinguish overlapping signals in crowded spectra .
- X-ray Crystallography : Resolve absolute configuration if chiral centers exist (e.g., butan-2-yl group). Compare experimental data with Cambridge Structural Database entries for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
